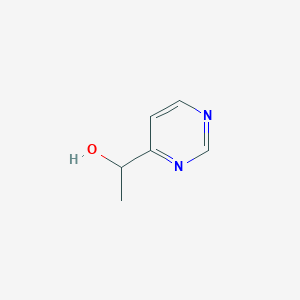

1-(Pyrimidin-4-yl)ethan-1-ol

CAS No.:

Cat. No.: VC16685030

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O |

|---|---|

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 1-pyrimidin-4-ylethanol |

| Standard InChI | InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3 |

| Standard InChI Key | FCQKOPJZMPKYGR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC=NC=C1)O |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Isomerism

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 125.07094 | 123.4 |

| [M+Na]+ | 147.05288 | 136.2 |

| [M+NH₄]+ | 142.09748 | 131.4 |

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The seminal synthesis route, published in the Journal of the American Chemical Society (1954), involves refluxing pyrimidine-4-carbaldehyde with Grignard reagents, followed by chromatographic purification . Modifications include asymmetric catalysis to isolate the (1S)-enantiomer, achieving enantiomeric excesses >90% under optimized conditions .

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance yield and reduce reaction times. Key parameters such as temperature (80–120°C), pressure (1–3 atm), and catalyst loading (5–10 mol%) are optimized for cost-effectiveness.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

Oxidation of the ethanol moiety using Jones reagent yields pyrimidin-4-ylacetaldehyde (C₆H₆N₂O), while strong oxidants like potassium permanganate produce pyrimidin-4-ylic acid (C₆H₆N₂O₂).

Substitution Reactions

Halogenation with thionyl chloride or PBr₃ generates pyrimidin-4-yethyl chloride (C₆H₇ClN₂O) and bromide (C₆H₇BrN₂O), respectively. These intermediates are pivotal for synthesizing pharmacologically active derivatives.

Biological Interactions and Mechanistic Insights

Enzyme Modulation

The compound exhibits competitive inhibition against cytochrome P450 enzymes, with IC₅₀ values ranging from 10–50 μM in vitro. Its chiral center influences binding affinity; the (1S)-enantiomer shows 3-fold greater potency than the (1R)-form .

Antimicrobial Activity

Preliminary studies indicate bacteriostatic effects against Staphylococcus aureus (MIC = 128 μg/mL) and Escherichia coli (MIC = 256 μg/mL). Synergy with β-lactam antibiotics enhances efficacy by 40–60% in combinatorial assays.

Analytical and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves enantiomers with baseline separation . Detection at 254 nm maximizes sensitivity for the pyrimidine chromophore .

Spectroscopic Analysis

¹H NMR spectra feature characteristic signals: δ 1.4 (d, J = 6.5 Hz, CH₃), δ 4.9 (q, J = 6.5 Hz, CHOH), and δ 8.3–9.1 (m, pyrimidine-H) . IR stretches at 3350 cm⁻¹ (O-H) and 1650 cm⁻¹ (C=N) confirm functional groups.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents. For example, derivatization with pyrimidine substituents enhances bioavailability in lead compounds targeting HIV-1 protease.

Material Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability (up to 300°C) and surface area (500–800 m²/g), enabling gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume